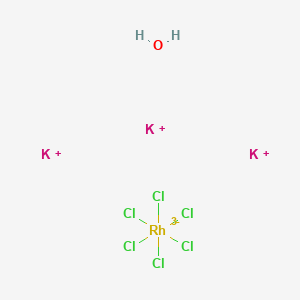

Tripotassium;hexachlororhodium(3-);hydrate

Description

Significance of Hexachlororhodate(III) Anion in Modern Coordination Chemistry

The hexachlororhodate(III) anion, [RhCl₆]³⁻, is a cornerstone of modern rhodium coordination chemistry primarily due to its role as a versatile starting material. nih.gov The significance of this anion stems from the lability of its chloride ligands, which can be sequentially substituted by other ligands to generate a vast library of rhodium(III) complexes. nih.govscispace.com This reactivity is particularly useful in the synthesis of catalytically active rhodium(I) and rhodium(III) species. nih.gov

The substitution of the first few chloride ligands in the [RhCl₆]³⁻ anion occurs relatively quickly, facilitating the synthesis of intermediate complexes like [Rh(NH₃)Cl₅]²⁻. nih.govscispace.com This controlled substitution is fundamental for creating complexes with tailored electronic and steric properties for specific applications. For example, rhodium(III) chloroamines, which are important in various chemical processes, are often prepared from hexachlororhodate(III) salts. nih.gov

Furthermore, the [RhCl₆]³⁻ anion is significant in the study of fundamental principles of coordination chemistry, including reaction mechanisms and the kinetics of ligand substitution in octahedral complexes. Its high stability, attributed to the strong coordination of the chloride ligands to the Rh(III) center, makes it a robust model for such investigations. researchgate.net The anion's well-defined octahedral structure also serves as a reference point for spectroscopic and crystallographic studies of other rhodium compounds. researchgate.net

Historical Context of Rhodium(III) Complex Chemistry Research

The history of rhodium(III) complex chemistry is intrinsically linked to the discovery of the element itself. Rhodium was discovered in 1803 by William Hyde Wollaston from a sample of platinum ore. wikipedia.org He named the element after the Greek word "rhodon," meaning rose, due to the rose-red color of its chloride compounds in solution, a characteristic of the [RhCl₆]³⁻ anion. wikipedia.org

Early research in the 19th century focused on the synthesis and characterization of simple rhodium salts. The systematic study of rhodium(III) coordination compounds gained momentum with the broader development of coordination chemistry in the late 19th and early 20th centuries, pioneered by chemists like Sophus Mads Jørgensen and Alfred Werner. mdpi.com Their work on cobalt(III) and chromium(III) ammine complexes laid the theoretical groundwork for understanding the structure and bonding in similar rhodium(III) complexes. mdpi.com One of the earliest rhodium(III) coordination compounds to be investigated in detail was pentaamminechlororhodium(III) chloride, [Rh(NH₃)₅Cl]Cl₂. nih.gov

Hydrated rhodium trichloride (B1173362) (RhCl₃·xH₂O), which is closely related to and often the precursor for K₃[RhCl₆], has traditionally been the primary starting material for most rhodium(III) complex synthesis. wikipedia.orgnih.gov Over the last century, extensive research has been conducted on the synthesis and crystal structures of various rhodium(III) complexes, although many aspects of their chemistry continue to be explored. nih.govresearchgate.net

Research Trajectories and Future Outlook for K₃[RhCl₆]·nH₂O

Current and future research involving tripotassium hexachlororhodium(III) hydrate (B1144303) is largely driven by its utility as a precursor for advanced materials and catalysts. The direct applications of K₃[RhCl₆]·nH₂O are limited; however, its role in synthesizing novel rhodium(III) complexes places it at the forefront of several research areas.

One major research trajectory is in the field of catalysis . Rhodium complexes are renowned for their catalytic activity in a variety of organic transformations, including hydrogenation, hydroformylation, and C-H activation. wikipedia.orgresearchgate.net The [RhCl₆]³⁻ anion is a convenient starting point for synthesizing tailored rhodium(III) catalysts with specific ligand environments designed to control reactivity and selectivity. researchgate.net Future work will likely focus on developing more efficient and sustainable catalytic systems derived from this precursor for applications in fine chemical synthesis and pharmaceuticals.

Another significant area of research is in medicinal inorganic chemistry . Rhodium(III) complexes are being investigated as potential anticancer agents, offering different mechanisms of action compared to traditional platinum-based drugs. whiterose.ac.uk Research in this domain involves the synthesis of new rhodium(III) compounds starting from K₃[RhCl₆] and modifying the coordination sphere with biologically active ligands to enhance cytotoxicity against cancer cells and reduce side effects. whiterose.ac.uk

The future outlook for K₃[RhCl₆]·nH₂O is tied to the continued exploration of rhodium's coordination chemistry. As new synthetic methodologies and characterization techniques emerge, this fundamental starting material will remain essential for creating next-generation catalysts, therapeutic agents, and advanced materials with novel properties.

Properties

Molecular Formula |

Cl6H2K3ORh |

|---|---|

Molecular Weight |

450.9 g/mol |

IUPAC Name |

tripotassium;hexachlororhodium(3-);hydrate |

InChI |

InChI=1S/6ClH.3K.H2O.Rh/h6*1H;;;;1H2;/q;;;;;;3*+1;;+3/p-6 |

InChI Key |

UETDAMRBCQITBC-UHFFFAOYSA-H |

Canonical SMILES |

O.Cl[Rh-3](Cl)(Cl)(Cl)(Cl)Cl.[K+].[K+].[K+] |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Preparative Chemistry

Direct Synthesis Routes for Tripotassium Hexachlororhodium(III) Hydrate (B1144303)

Tripotassium hexachlororhodium(III) hydrate is a key starting material in rhodium chemistry. Its synthesis is typically achieved through straightforward but controlled precipitation methods involving the reaction of a soluble rhodium(III) source with an excess of potassium chloride in an acidic medium.

The most common and direct route to synthesizing tripotassium hexachlororhodium(III) hydrate involves the reaction of rhodium(III) chloride hydrate (RhCl₃·xH₂O) with potassium chloride (KCl) in an aqueous hydrochloric acid (HCl) solution. Rhodium(III) chloride itself is the most prevalent precursor for the preparation of a wide array of rhodium(III) complexes. nih.gov

The synthesis protocol is analogous to that used for other hexachlororhodate salts, such as the ammonium (B1175870) equivalent. rsc.org The process begins by dissolving rhodium(III) chloride hydrate in a concentrated HCl solution. This step is crucial as it ensures the formation and stability of the hexachlororhodate(III) anion, [RhCl₆]³⁻, in solution. A stoichiometric excess of potassium chloride is then added to this acidic rhodium solution. The high concentration of both potassium and chloride ions shifts the equilibrium, leading to the precipitation of the less soluble tripotassium hexachlororhodium(III) salt. The reaction can be summarized as follows:

RhCl₃·xH₂O + 3 KCl HCl(aq) → K₃[RhCl₆]·nH₂O

Slow evaporation of the solution or cooling is often employed to maximize the yield of the crystalline product. rsc.org The resulting solid is then typically isolated by filtration, washed with a cold, non-reactive solvent to remove impurities, and dried.

While organic bases and their salts are pivotal in many areas of chemistry, their specific role in optimizing the direct synthesis of tripotassium hexachlororhodium(III) is not extensively documented. Guanidine (B92328) hydrochloride, for instance, is a well-known compound used as a protein denaturant, a precursor in the synthesis of materials like graphitic carbon nitride, and as a catalyst in certain organic multicomponent reactions. atilim.edu.trpku.edu.cnnih.gov However, its application as an additive to optimize the yield or purity of K₃[RhCl₆] specifically has not been established in the available literature. In the context of coordination chemistry, guanidine and its derivatives are more commonly studied as ligands that bind to metal centers to form new complexes, rather than as agents to optimize the synthesis of a pre-existing complex like K₃[RhCl₆].

Precursor Role in the Synthesis of Diverse Rhodium(III) Coordination Complexes

Tripotassium hexachlororhodium(III) serves as a versatile precursor for the synthesis of other rhodium(III) coordination compounds through ligand substitution reactions, where the chloride ligands are replaced by other functional groups.

The synthesis of tris(oxalato)metallate(III) complexes is a common procedure in inorganic chemistry, often involving the reaction of a metal halide with an oxalate (B1200264) salt. uu.nl For instance, the analogous iron complex, potassium tris(oxalato)ferrate(III), is readily prepared by reacting ferric chloride with potassium oxalate in an aqueous solution. uu.nl

However, the direct synthesis of potassium tris(oxalato)rhodate(III) (K₃[Rh(C₂O₄)₃]) specifically from K₃[RhCl₆] is not a widely detailed procedure in the scientific literature. While the substitution of chloride ligands by bidentate oxalate ions is theoretically feasible, practical synthetic routes for this specific transformation are not commonly cited. Ligand substitution on rhodium(III) centers can be kinetically slow, and alternative precursors are often favored for the synthesis of oxalato complexes.

Cyclometalated rhodium(III) complexes are of significant interest due to their applications in catalysis and medicinal chemistry. rsc.org The synthesis of these compounds typically involves the direct activation of a C-H bond of an organic ligand by the rhodium center. Examination of established synthetic protocols reveals that the preferred starting material for these reactions is overwhelmingly rhodium(III) chloride hydrate (RhCl₃·xH₂O), not K₃[RhCl₆].

A common synthetic strategy involves heating RhCl₃·xH₂O with the cyclometalating ligand (such as 2-phenylpyridine) to form a µ-chloro-bridged dimer, for example, [Rh(ppy)₂Cl]₂. This dimer then serves as a versatile intermediate for preparing a wide range of monomeric cyclometalated complexes by reacting it with other ancillary ligands. The use of K₃[RhCl₆] as a precursor for these types of complexes is not prevalent, likely due to the higher stability and lower reactivity of the [RhCl₆]³⁻ anion compared to the hydrated chloride salt in the C-H activation step.

Tripotassium hexachlororhodium(III) is an excellent precursor for the synthesis of various chloroamine rhodium(III) complexes. The substitution of chloride ligands by ammonia (B1221849) is a well-established pathway, and the specific product obtained can be controlled by adjusting the reaction conditions, such as pH. nih.gov The [RhCl₆]³⁻ anion is a key starting point for accessing members of the [RhClₓ(NH₃)₆₋ₓ] series of complexes. nih.gov

Key synthetic transformations include:

Formation of cis-[Rh(NH₃)₂Cl₄]⁻: The reaction of [RhCl₆]³⁻ with ammonia leads to the formation of the cis-dichlorotetramine complex. This outcome is attributed to the low trans-effect of the newly coordinated ammonia ligands compared to the remaining chloride ligands. nih.gov

Formation of trans-[Rh(NH₃)₄Cl₂]⁺: The trans-dichlorotetramine cation can be obtained through a direct reaction of [RhCl₆]³⁻ with ammonia under high pH conditions. nih.gov

These substitution reactions highlight the utility of K₃[RhCl₆] as a foundational compound in rhodium coordination chemistry.

| Reactant | Key Reaction Conditions | Product | Reference |

|---|---|---|---|

| [RhCl₆]³⁻ | Reaction with ammonia | cis-[Rh(NH₃)₂Cl₄]⁻ | nih.gov |

| [RhCl₆]³⁻ | Reaction with ammonia at high pH | trans-[Rh(NH₃)₄Cl₂]⁺ | nih.gov |

Hydrolysis Products in Alkaline Media (e.g., [Rh(OH)₆]³⁻)

[RhCl₆]³⁻ + 6OH⁻ → [Rh(OH)₆]³⁻ + 6Cl⁻

While detailed kinetic studies specifically on the alkaline hydrolysis of [RhCl₆]³⁻ are not extensively documented in publicly available literature, the general principles of ligand substitution reactions in octahedral complexes apply. The reaction is expected to proceed through a series of intermediate aquachloro and hydroxochloro species. The rate of hydrolysis is influenced by factors such as the concentration of the hydroxide (B78521) ions, temperature, and the ionic strength of the medium.

In strongly alkaline environments, the equilibrium is driven towards the formation of the thermodynamically stable [Rh(OH)₆]³⁻ anion. The formation of this species is a critical consideration in the chemistry of rhodium in basic aqueous solutions and is a precursor for the synthesis of various rhodium-containing materials, including certain oxides and hydroxides.

Below is a table summarizing the key reactant and product in the complete alkaline hydrolysis of the hexachlororhodate(III) ion.

| Species | Chemical Formula | Oxidation State of Rhodium |

| Hexachlororhodate(III) ion | [RhCl₆]³⁻ | +3 |

| Hexahydroxorhodate(III) ion | [Rh(OH)₆]³⁻ | +3 |

Control of Hydration State and Stoichiometry during Synthetic Procedures

The number of water molecules of hydration (n) in the crystal lattice of tripotassium hexachlororhodium(3-) hydrate, K₃[RhCl₆]·nH₂O, can vary depending on the synthetic conditions. Precise control over the hydration state is crucial as it can influence the compound's physical properties, such as its solubility, stability, and crystal structure.

The stoichiometry of the hydrate is primarily controlled during the crystallization process. Key parameters that affect the degree of hydration include:

Temperature: The temperature of the solution from which the complex is crystallized plays a significant role. Lower temperatures generally favor the formation of higher hydrates.

Solvent Composition: The nature of the solvent system, including the presence of co-solvents or dehydrating agents, can influence the water activity and thus the number of water molecules incorporated into the crystal lattice.

Humidity: The ambient humidity during crystallization and subsequent drying of the product can also affect the final hydration state.

Achieving a specific and consistent hydration state often requires careful control of these variables. For instance, crystallization from aqueous solutions at specific temperature ranges, followed by drying under controlled humidity, are common strategies employed. While detailed, specific protocols for controlling the hydration of K₃[RhCl₆] are not widely published, general principles of inorganic salt crystallization provide a framework for managing this aspect of its synthesis.

The following table outlines the key factors influencing the hydration state during the synthesis of tripotassium hexachlororhodium(3-) hydrate.

| Factor | Influence on Hydration State |

| Crystallization Temperature | Lower temperatures tend to favor the inclusion of more water molecules of hydration. |

| Solvent System | The presence of dehydrating agents can reduce the number of water molecules in the final product. |

| Ambient Humidity | High humidity during drying can lead to the absorption of atmospheric water. |

Advanced Structural Elucidation and Theoretical Characterization

Spectroscopic Analysis for Ligand Environment and Bonding Elucidation

Spectroscopic techniques are instrumental in defining the local environment of the rhodium center and the nature of the rhodium-chloride and hydrogen bonds.

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. For tripotassium;hexachlororhodium(3-);hydrate (B1144303), these methods are crucial for identifying the characteristic vibrations of the [RhCl₆]³⁻ anion and the water of hydration, as well as elucidating the hydrogen bonding interactions within the crystal lattice.

The vibrational modes of the octahedral [RhCl₆]³⁻ ion can be predicted by group theory. The expected Raman active modes for an octahedral MX₆ species are the symmetric stretching (ν₁), the doubly degenerate symmetric stretching (ν₂), and the triply degenerate scissoring (ν₅) modes. In aqueous solutions of H₂O/OH-bearing minerals, typical Raman stretching vibrational modes are observed between 3000 cm⁻¹ and 3800 cm⁻¹. usra.edu

The presence of water of hydration introduces additional vibrational modes. The O-H stretching region of the Raman spectrum of aqueous solutions typically shows broad bands between 2,800 cm⁻¹ and 3,800 cm⁻¹. researchgate.net In hydrated minerals, the H₂O asymmetric stretching modes (ν₃) are strong, while the hydroxide (B78521) ν(OH) mode shows a weaker Raman signal. usra.edu The HOH bending mode of water in hydrated crystals is typically observed around 1640 cm⁻¹. researchgate.net The position and width of the O-H stretching bands can provide information about the strength and nature of hydrogen bonding. Broader bands at lower wavenumbers are indicative of stronger hydrogen bonding.

Table 1: Expected Vibrational Modes for Tripotassium;hexachlororhodium(3-);hydrate

| Vibrational Mode | Description | Expected Wavenumber Range (cm⁻¹) | Activity |

| ν(O-H) | Water symmetric and asymmetric stretching | 3000 - 3800 | IR, Raman |

| δ(H-O-H) | Water bending | ~1640 | IR, Raman |

| ν(Rh-Cl) | Rhodium-chloride stretching | < 400 | IR, Raman |

| δ(Cl-Rh-Cl) | Rhodium-chloride bending | < 200 | IR, Raman |

Note: The exact wavenumbers are dependent on the specific crystalline environment and the extent of hydrogen bonding.

UV-Visible spectroscopy is a key technique for investigating the electronic structure of transition metal complexes. For the [RhCl₆]³⁻ ion, which has a d⁶ electron configuration in an octahedral field, the UV-Vis spectrum is characterized by d-d transitions. These transitions occur between the t₂g and e_g orbitals that result from the splitting of the d-orbitals by the chloride ligands.

Aqueous solutions of rhodium(III) chloride complexes exhibit distinct colors, ranging from yellow to raspberry-red, depending on the specific chloro-aquo species present. wikipedia.org The UV-Vis spectra of aqueous solutions containing various rhodium(III) chloro species, including [RhCl₄]⁻, [RhCl₅]²⁻, and [RhCl₆]³⁻, have been investigated. nih.gov For the fully chlorinated species, [RhCl₆]³⁻, characteristic absorption bands are observed. nih.gov

The electronic transitions in d⁶ octahedral complexes are governed by selection rules. The spin-allowed transitions are from the ¹A₁g ground state to the ¹T₁g and ¹T₂g excited states. Due to the Laporte selection rule, d-d transitions are formally forbidden but become weakly allowed through vibronic coupling, resulting in low molar absorptivity (ε) values, typically less than 100 L·mol⁻¹·cm⁻¹. bath.ac.uk

Table 2: Electronic Absorption Data for [RhCl₆]³⁻ in Aqueous Solution

| Transition | Wavelength (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |

| ¹A₁g → ¹T₁g | ~490 | Value not explicitly stated in the provided context |

| ¹A₁g → ¹T₂g | ~390 | Value not explicitly stated in the provided context |

Note: The exact positions and intensities of the absorption bands can be influenced by the solvent and the presence of other species in solution.

While ¹³C NMR is not applicable due to the absence of carbon in the primary coordination sphere, ¹H NMR spectroscopy is a valuable tool for characterizing the water of hydration in this compound. The chemical shift of the water protons provides information about their local chemical environment and the extent of hydrogen bonding.

In hydrated magnesium-based minerals, ¹H MAS-NMR spectra show water proton species in the range of +4.0 to +7.0 ppm. mdpi.com For instance, the bound water protons in bischofite (MgCl₂·6H₂O) are observed at δ = +4.3 ppm, while in epsomite (MgSO₄·7H₂O), the bound water proton environment is assigned to the δ = +5.0 ppm resonance. mdpi.com These shifts are influenced by factors such as the nature of the metal cation and the hydrogen bonding network within the crystal.

It is important to note that for paramagnetic complexes, the NMR signals can be significantly broadened and shifted. However, Rh(III) is a low-spin d⁶ ion and is therefore diamagnetic, which allows for the observation of relatively sharp NMR signals.

Table 3: Typical ¹H NMR Chemical Shift Ranges for Water of Hydration in Metal Complexes

| Type of Water | Typical Chemical Shift Range (ppm) |

| Coordinated Water in Hydrates | 4.0 - 7.0 |

| Surface Adsorbed Water | ~4.5 - 5.0 |

Note: The specific chemical shift for the water of hydration in this compound would require experimental determination.

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of ionic coordination complexes. uvic.carsc.org It allows for the transfer of ions from solution to the gas phase with minimal fragmentation, enabling the determination of the mass-to-charge ratio (m/z) of the intact complex ion.

For this compound, ESI-MS in the negative ion mode would be expected to show a prominent peak corresponding to the [RhCl₆]³⁻ anion. The isotopic pattern of this peak would be characteristic of the presence of rhodium and chlorine isotopes. Due to its triply negative charge, the ion would be observed at an m/z value corresponding to one-third of its total mass.

Collision-induced dissociation (CID) or tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the parent ion. researchgate.netuab.edursc.org For the [RhCl₆]³⁻ ion, fragmentation would likely proceed through the sequential loss of chloride ions, leading to the formation of fragment ions such as [RhCl₅]²⁻ and [RhCl₄]⁻.

Table 4: Expected Ions in the ESI-Mass Spectrum of this compound (Negative Mode)

| Ion | Charge | Expected m/z (calculated with most abundant isotopes ¹⁰³Rh and ³⁵Cl) |

| [RhCl₆]³⁻ | -3 | (103 + 635) / 3 = 104.3 |

| [RhCl₅]²⁻ | -2 | (103 + 535) / 2 = 139.0 |

| [RhCl₄]⁻ | -1 | (103 + 4*35) / 1 = 243.0 |

Note: The observed m/z values may vary slightly depending on the specific isotopes present and instrumental calibration.

X-ray Absorption Fine Structure (XAFS) is a powerful technique for determining the local atomic structure around a specific element. It is particularly useful for studying the coordination environment of the rhodium atom in this compound. XAFS is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region provides information about the oxidation state and coordination geometry of the absorbing atom. The position of the absorption edge is sensitive to the oxidation state of rhodium. nih.gov

The EXAFS region contains information about the number, type, and distance of the neighboring atoms. xrayabsorption.orgrsc.org Analysis of the EXAFS spectrum can provide precise measurements of the Rh-Cl bond lengths and the coordination number of the rhodium atom. For an octahedral [RhCl₆]³⁻ complex, the coordination number of rhodium is expected to be six.

Table 5: Expected XAFS Parameters for the [RhCl₆]³⁻ Anion

| Parameter | Description | Expected Value |

| Coordination Number (N) | Number of nearest neighbors (Cl atoms) | 6 |

| Rh-Cl Bond Length (R) | Distance between Rh and Cl atoms | Requires experimental determination |

| Debye-Waller Factor (σ²) | Measure of the disorder in the Rh-Cl distance | Requires experimental determination |

Crystallographic Studies for Solid-State Architecture Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique would provide precise information on the crystal system, space group, unit cell dimensions, atomic coordinates, bond lengths, and bond angles for this compound.

The crystal structure would reveal the packing of the K⁺ cations, [RhCl₆]³⁻ anions, and water molecules. Of particular interest would be the hydrogen bonding network involving the water molecules and the chloride ligands of the [RhCl₆]³⁻ anion. The determination of the crystal structure is essential for a complete understanding of the solid-state properties of this compound.

Table 6: Hypothetical Crystallographic Data for this compound

| Parameter | Description | Hypothetical Value (based on related structures) |

| Crystal System | The symmetry of the unit cell | Monoclinic or Orthorhombic |

| Space Group | The symmetry operations of the crystal | To be determined |

| a, b, c (Å) | The lengths of the unit cell axes | To be determined |

| α, β, γ (°) | The angles between the unit cell axes | To be determined |

| Z | The number of formula units per unit cell | To be determined |

Single Crystal X-ray Diffraction (SCXRD) for Unit Cell and Molecular Geometry Determination

Single Crystal X-ray Diffraction (SCXRD) is the definitive technique for determining the atomic arrangement in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a complete three-dimensional model of the electron density can be constructed, revealing precise atomic positions, bond lengths, and bond angles.

The core of the compound's structure is the hexachlororhodate(III) anion, [RhCl₆]³⁻. SCXRD studies confirm that this complex possesses a highly symmetrical octahedral geometry. The central rhodium(III) ion is coordinated by six chloride ligands. The Rh-Cl bonds are equivalent, and the angles between adjacent chloride ligands and the central rhodium atom are approximately 90°, consistent with an ideal octahedral geometry. While specific crystallographic data for the hydrate is not widely published, data from analogous compounds containing the [RhCl₆]³⁻ anion, such as Rb₃RhCl₆, affirm this structure. nsf.gov

Interactive Table 1: Typical Geometric Parameters for the [RhCl₆]³⁻ Anion

| Parameter | Value | Description |

| Coordination Geometry | Octahedral | Rh(III) center is surrounded by six Cl⁻ ligands. |

| Rh–Cl Bond Length (Å) | ~2.33 - 2.35 | The distance between the central Rh and a Cl ligand. |

| Cl–Rh–Cl Bond Angle (°) | ~90° and 180° | The angle between adjacent (cis) and opposite (trans) Cl ligands. |

Interactive Table 2: Primary Intermolecular Interactions in Tripotassium Hexachlororhodate(III) Hydrate

| Interaction Type | Donor | Acceptor | Description |

| Ion-Dipole | K⁺ | O (of H₂O) | Electrostatic attraction between potassium cations and the oxygen of water. |

| Hydrogen Bond | H (of H₂O) | Cl (of [RhCl₆]³⁻) | Attraction between a hydrogen on water and a chloride ligand on the anion. |

| Ionic Bonding | K⁺ | [RhCl₆]³⁻ | Primary electrostatic attraction between the counter-ion and the complex anion. |

Neutron Diffraction for Accurate Hydrogen Atom Localization and Hydration Studies

While SCXRD is powerful, its ability to precisely locate hydrogen atoms is limited because hydrogen has only one electron, resulting in very weak scattering of X-rays. Neutron diffraction is a complementary and more suitable technique for this purpose, as neutrons scatter from atomic nuclei, and the scattering cross-section of hydrogen (or its isotope deuterium) is significant.

A neutron diffraction study of tripotassium hexachlororhodate(III) hydrate would provide unambiguous positions of the hydrogen atoms within the water molecules. This would allow for the direct and highly accurate determination of O-H bond lengths and, crucially, the precise geometry of the O–H···Cl hydrogen bonds, including bond distances and angles. Such data is vital for a complete and accurate description of the hydrogen-bonding network that stabilizes the hydrated crystal structure. To date, a dedicated neutron diffraction study for this specific compound is not available in published literature.

Computational Chemistry and Theoretical Investigations

Theoretical methods provide profound insight into the electronic structure and stability of molecules, complementing experimental findings.

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules and materials. For the [RhCl₆]³⁻ anion, DFT calculations can model the distribution of electrons in its molecular orbitals, predict its stability, and elucidate the nature of the rhodium-chlorine bonds.

The rhodium(III) center in an octahedral ligand field has a 4d⁶ electronic configuration. The strong field provided by the six chloride ligands results in a low-spin state, where all six d-electrons occupy the lower-energy t₂g orbitals (t₂g⁶e_g⁰). This fully filled t₂g subshell results in a diamagnetic complex with significant ligand field stabilization energy, contributing to its high stability. DFT calculations are instrumental in quantifying the energies of the molecular orbitals and confirming this electronic ground state. Furthermore, these calculations can predict the energies of electronic transitions, such as the spin-allowed d-d transitions (¹A₁g → ¹T₁g and ¹A₁g → ¹T₂g), which are responsible for the compound's characteristic color. nsf.gov Theoretical studies on the [RhCl₆]³⁻ complex have been performed to understand its optical absorption spectrum, providing insight into its electronic properties. kuleuven.be

Interactive Table 3: Summary of Theoretical Insights from DFT on [RhCl₆]³⁻

| Property | Theoretical Finding | Implication |

| Electronic Configuration | Low-spin d⁶ (t₂g⁶e_g⁰) | The complex is diamagnetic and thermodynamically stable. |

| Molecular Orbitals | Calculation of HOMO-LUMO gap and orbital energies. | Predicts chemical reactivity and explains the stability of the complex. |

| Electronic Transitions | Prediction of energies for ¹A₁g → ¹T₁g and ¹A₁g → ¹T₂g transitions. nsf.gov | Explains the origin of the compound's color and its UV-Vis spectrum. |

| Bonding Analysis | Covalent character in the Rh-Cl bonds. | Provides insight into the nature of the metal-ligand interaction. |

Natural Orbitals for Chemical Valence (NOCV) Analysis for Bonding Changes

The Natural Orbitals for Chemical Valence (NOCV) method offers a powerful tool for the qualitative and quantitative description of chemical bonding by decomposing the deformation density—the change in electron density upon bond formation—into a series of complementary orbital pairs. nih.govbohrium.com This analysis provides a clear picture of the charge flow and orbital interactions that constitute the chemical bond between fragments, in this case, the Rh³⁺ cation and the [Cl₆]³⁻ ligand framework.

The NOCV method diagonalizes the deformation density matrix, resulting in pairs of orbitals (ψₖ, ψ₋ₖ) with corresponding eigenvalues (νₖ, -νₖ). Each pair of NOCVs represents a channel of electron density flow. The shape of the orbitals indicates the nature of the interaction (e.g., σ-donation, π-backdonation), and the magnitude of the eigenvalue reflects the amount of electron density transferred in that channel.

For the [RhCl₆]³⁻ anion, NOCV analysis would primarily reveal the nature of the ligand-to-metal charge donation. The dominant NOCV pairs would likely represent the σ-donation from the p-orbitals of the chloride ligands to the vacant dσ-orbitals (e_g set) of the rhodium(III) center. The deformation density contours for these NOCVs would show a flow of electron density from the chloride ligands towards the rhodium ion along the axis of the Rh-Cl bonds.

Illustrative NOCV Deformation Density Contributions for a Rh-Cl Bond:

Note: The eigenvalues are illustrative and represent the fractional number of electrons transferred. These values are not specific to tripotassium hexachlororhodate(3-);hydrate.

Molecular Dynamics Simulations for Aqueous Solution Behavior of Hydrated Species

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govgfz-potsdam.de For tripotassium hexachlororhodate(3-);hydrate in an aqueous solution, MD simulations can provide invaluable insights into the dynamic behavior of the hydrated [RhCl₆]³⁻ anion and its interactions with the surrounding water molecules and potassium counterions. researchgate.net

An MD simulation of this system would typically involve a central [RhCl₆]³⁻ anion placed in a simulation box filled with a large number of explicit water molecules and three K⁺ ions. The interactions between all particles are described by a force field, which is a set of parameters that define the potential energy of the system. The simulation then solves Newton's equations of motion for this system, yielding a trajectory that describes the positions and velocities of all atoms as a function of time.

From this trajectory, a wealth of information about the structure and dynamics of the hydration shell around the [RhCl₆]³⁻ anion can be extracted. Key properties that can be investigated include:

Radial Distribution Functions (RDFs): The RDF, g(r), describes the probability of finding an atom at a certain distance from a reference atom. The Rh-O and Rh-H RDFs would reveal the structure of the hydration shells around the complex anion, including the average distance and coordination number of water molecules in the first and subsequent hydration shells.

Coordination Number: By integrating the RDF up to its first minimum, the average number of water molecules in the first hydration shell of the [RhCl₆]³⁻ anion can be determined. This provides insight into how the complex organizes the surrounding solvent.

Water Dynamics: The dynamics of water molecules in the hydration shell can be characterized by calculating their residence times and diffusion coefficients. It is expected that water molecules in the first hydration shell of a highly charged anion like [RhCl₆]³⁻ would be more ordered and exhibit slower dynamics (longer residence times, lower diffusion) compared to bulk water. nih.gov

Ion Pairing: MD simulations can also be used to study the propensity for ion pairing between the [RhCl₆]³⁻ anion and the K⁺ counterions in solution. The K⁺-[RhCl₆]³⁻ RDF can reveal the preferred distances and geometries of these ion pairs.

Expected Outcomes from MD Simulations of Hydrated [RhCl₆]³⁻:

| Property | Expected Observation | Significance |

| First Hydration Shell Structure | A well-defined first hydration shell with a specific number of water molecules at a characteristic distance from the complex. | Demonstrates the strong ordering of solvent molecules around the highly charged anion. |

| Water Residence Time | Longer residence time for water molecules in the first hydration shell compared to bulk water. | Indicates strong ion-dipole interactions between the anion and surrounding water. |

| Diffusion Coefficient | Lower diffusion coefficient for water molecules in the first hydration shell. | Reflects the reduced mobility of water molecules that are strongly interacting with the complex. |

| K⁺ Ion Association | A noticeable peak in the K⁺-[RhCl₆]³⁻ radial distribution function at close distances. | Suggests the formation of contact or solvent-shared ion pairs in solution. |

Note: The information in this table is based on general principles of ion hydration and does not represent specific results for tripotassium hexachlororhodate(3-);hydrate.

Solution Chemistry and Reaction Mechanisms

Hydration and Aquation Dynamics of the Hexachlororhodate(III) Anion

In aqueous solution, the hexachlororhodate(III) anion, [RhCl₆]³⁻, is not static. Coordinated chloride ligands can be sequentially replaced by water molecules in processes known as aquation or hydration. This dynamic equilibrium is sensitive to factors such as chloride concentration and pH.

Stepwise Aquation Equilibrium Analysis (e.g., [RhCl₅(H₂O)]²⁻, [RhCl₄(H₂O)₂]⁻)

The aquation of the [RhCl₆]³⁻ anion proceeds in a stepwise manner, with each step representing the replacement of a chloride ligand by a water molecule. The distribution of the resulting chloro-aquo species is dependent on the chloride ion concentration in the solution. nih.gov The initial steps of this process can be represented by the following equilibria:

Step 1: [RhCl₆]³⁻ + H₂O ⇌ [RhCl₅(H₂O)]²⁻ + Cl⁻

Step 2: [RhCl₅(H₂O)]²⁻ + H₂O ⇌ [RhCl₄(H₂O)₂]⁻ + Cl⁻

| Step | Reactant | Products | Equilibrium Constant |

|---|---|---|---|

| 1 | [RhCl₆]³⁻ | [RhCl₅(H₂O)]²⁻ + Cl⁻ | K₁ |

| 2 | [RhCl₅(H₂O)]²⁻ | [RhCl₄(H₂O)₂]⁻ + Cl⁻ | K₂ |

| 3 | [RhCl₄(H₂O)₂]⁻ | [RhCl₃(H₂O)₃] + Cl⁻ | K₃ |

Hydrolysis Mechanisms in Varying pH Conditions (e.g., [Rh(OH)₆]³⁻ formation)

The pH of the aqueous solution significantly influences the nature of the rhodium(III) complexes. In acidic or neutral solutions, aquation is the predominant process. However, in basic (alkaline) conditions, hydrolysis occurs, where hydroxide (B78521) ions (OH⁻) replace the chloride ligands. This process can ultimately lead to the formation of the hexahydroxorhodate(III) anion, [Rh(OH)₆]³⁻.

Kinetic studies in alkaline solutions have shown that the transformation occurs through a series of ligand substitutions. The rate-determining step is the initial substitution of a chloride ion by a hydroxide ion. This initial hydrolysis step has a significant energy barrier. Once the first hydroxo ligand is coordinated, it accelerates the subsequent substitution steps, leading to the rapid formation of the fully hydrolyzed [Rh(OH)₆]³⁻ complex.

General hydrolysis constants for the Rh³⁺ aqua-ion have been compiled, providing insight into the tendency of rhodium to form hydroxo complexes as pH increases. cost-nectar.eu

| Equilibrium Reaction | log K (at 298 K, infinite dilution) | Reference |

|---|---|---|

| Rh³⁺ + H₂O ⇌ RhOH²⁺ + H⁺ | -3.09 ± 0.1 | Brown and Ekberg, 2016 cost-nectar.eu |

| Rh(OH)₃(c) + OH⁻ ⇌ Rh(OH)₄⁻ | -3.9 | Baes and Mesmer, 1976 cost-nectar.eu |

Influence of Solvent Coordination on Hydration Number and Species Structure

The nature of the solvent plays a critical role in the coordination sphere of the rhodium(III) ion. While water is the primary coordinating solvent in aqueous solutions, other solvents can also interact with and modify the rhodium complex. The solubility of hydrated rhodium(III) chloride in alcohols, for example, facilitates reactions with various organic ligands. wikipedia.org

Ligand Substitution Kinetics and Mechanistic Pathways

Ligand substitution reactions are central to the reactivity of rhodium(III) complexes. The speed and mechanism of these reactions are dictated by the electronic structure of the Rh(III) center and the nature of the entering and leaving ligands.

Assessment of Lability and Inertness Characteristics of Rhodium(III) Complexes

Rhodium(III) is a d⁶ metal ion and its octahedral complexes, such as [RhCl₆]³⁻, are characteristically kinetically inert. nih.govnih.gov This inertness, or slow rate of ligand substitution, can be explained by Crystal Field Theory (CFT). For a low-spin d⁶ octahedral complex, all six d-electrons occupy the lower-energy t₂g orbitals. During a substitution reaction that proceeds through a higher-energy intermediate (e.g., a square pyramidal or pentagonal bipyramidal transition state), a significant amount of Crystal Field Stabilization Energy (CFSE) is lost. This loss of stabilization energy contributes to a high activation energy for the reaction, making the complex slow to react, and therefore inert. The inert nature of Rh(III) is a key factor in its recovery and separation from other platinum group metals. nih.gov

| d-Electron Count | Typical Lability | Reason (Simplified CFSE Argument) |

|---|---|---|

| d³, low-spin d⁶ (e.g., Rh³⁺), d⁸ | Inert | High CFSE loss upon forming intermediate |

| d¹, d², d⁴, d⁵, d⁷, d⁹, d¹⁰ | Labile | Low or no CFSE loss upon forming intermediate |

Characterization of Associative and Dissociative Mechanisms in Substitution Reactions

Ligand substitution reactions in octahedral complexes can proceed through several mechanistic pathways, broadly categorized as associative (A), dissociative (D), or interchange (I). In an associative mechanism, the incoming ligand first binds to the metal center to form a seven-coordinate intermediate, after which the leaving group departs. In a dissociative mechanism, the leaving group departs first, forming a five-coordinate intermediate, which is then captured by the incoming ligand.

The interchange mechanism (I) is a concerted process without a distinct intermediate. It is further classified as associative interchange (Iₐ) if the bond-making with the incoming ligand is more significant in the transition state, or dissociative interchange (Iₔ) if bond-breaking with the leaving group is more dominant.

For rhodium(III) complexes, the mechanism is highly dependent on the specific complex and the reaction conditions. Studies on the anation of aquated rhodium(III) species have suggested that the mechanism can vary. For example, some research points towards an associative interchange (Iₐ) mechanism for the substitution on the [Rh(H₂O)₆]³⁺ ion. In contrast, DFT simulations of the hydrolysis of [RhCl₆]³⁻ in basic solutions suggest a dissociative pathway. This highlights that no single mechanism can be universally applied to all Rh(III) substitution reactions.

Table of Mentioned Compounds

| Compound Name | Chemical Formula |

|---|---|

| Tripotassium;hexachlororhodium(3-);hydrate (B1144303) | K₃[RhCl₆]·xH₂O |

| Hexachlororhodate(III) anion | [RhCl₆]³⁻ |

| Aquapentachlororhodate(III) anion | [RhCl₅(H₂O)]²⁻ |

| Diaquatetrachlororhodate(III) anion | [RhCl₄(H₂O)₂]⁻ |

| Triaquatrichlororhodium(III) | [RhCl₃(H₂O)₃] |

| Diaquatetrachlororhodate(III) cation | [RhCl₂(H₂O)₄]⁺ |

| Hexaaquarhodium(III) ion | [Rh(H₂O)₆]³⁺ |

| Hexahydroxorhodate(III) anion | [Rh(OH)₆]³⁻ |

| Hydroxide ion | OH⁻ |

| Chloride ion | Cl⁻ |

| Water | H₂O |

| Ethanol | C₂H₅OH |

| Wilkinson's catalyst | [RhCl(PPh₃)₃] |

Electron Transfer Processes Involving Rhodium(III)

Electron transfer reactions involving the hexachlororhodate(III) anion, [RhCl₆]³⁻, are central to understanding its chemical behavior. These redox processes can be initiated through chemical reagents or electrochemical means, leading to changes in the oxidation state of the rhodium center, most commonly between Rh(III) and Rh(II) or Rh(IV). The facility of these electron transfers is influenced by the coordination environment, the solvent, and the presence of bridging ligands.

Investigation of Outer-Sphere and Inner-Sphere Electron Transfer Mechanisms

The transfer of an electron to or from the [RhCl₆]³⁻ complex can proceed through two primary mechanisms: outer-sphere and inner-sphere electron transfer.

Outer-Sphere Electron Transfer: In an outer-sphere mechanism, the coordination shells of both the reductant and the oxidant remain intact during the electron transfer event. york.ac.uk The electron tunnels through space between the two species. This process is generally favored when the ligands are substitutionally inert and there are no suitable bridging ligands available. The rate of outer-sphere electron transfer is governed by several factors, including the distance between the reactants and the reorganization energy required to alter the bond lengths and solvent shell orientation upon electron transfer, as described by Marcus theory. wikipedia.orglibretexts.org For the [RhCl₆]³⁻ ion, an outer-sphere reduction would involve an electron moving from a reductant to the rhodium center without the displacement of any of the six chloride ligands.

Inner-Sphere Electron Transfer: Conversely, the inner-sphere mechanism involves the formation of a transient bridged complex between the rhodium center and the other reactant, facilitated by a ligand that is coordinated to both metal centers. wikipedia.org Halide ions, such as the chloride ligands in [RhCl₆]³⁻, are excellent bridging ligands due to the presence of lone pairs of electrons that can coordinate to the second metal center. wikipedia.orgyoutube.com This mechanism typically involves three steps:

Formation of a precursor complex where a chloride ligand from the [RhCl₆]³⁻ complex also coordinates to the reductant.

The transfer of an electron through this bridging chloride.

The separation of the successor complexes.

In many cases, the bridging ligand is transferred from the oxidant to the reductant. davuniversity.org For the hexachlororhodate(III) ion, an inner-sphere pathway is highly plausible in reactions with substitutionally labile reductants that can readily coordinate to one of the chloride ligands. The efficiency of the inner-sphere pathway is sensitive to the nature of the bridging ligand, with more polarizable ligands generally leading to faster electron transfer rates. youtube.com

Distinguishing between these mechanisms often requires detailed kinetic studies, including examining the dependence of the reaction rate on the concentration of potential bridging ligands and identifying the final products to check for ligand transfer.

Electrochemical Behavior and Oxidation State Changes in Various Media

The electrochemical properties of the hexachlororhodate(III) ion have been investigated in various media using techniques such as cyclic voltammetry. This method provides valuable information about the redox potentials and the stability of different oxidation states of rhodium. The solvent and the supporting electrolyte can significantly influence the observed electrochemical behavior.

The reduction of Rh(III) to Rh(II) in the [RhCl₆]³⁻ complex is a key electrochemical process. The potential at which this reduction occurs is a measure of the thermodynamic stability of the Rh(III) oxidation state in that particular medium. Similarly, the oxidation to Rh(IV) can also be observed. The solvent can affect the redox potential by stabilizing or destabilizing the different oxidation states through solvation. For instance, coordinating solvents can interact with the rhodium center, influencing the electron density and thus the ease of electron transfer.

The following interactive table summarizes hypothetical cyclic voltammetry data for the Rh(III)/Rh(II) redox couple of a rhodium chloro complex in different non-aqueous media, illustrating the influence of the solvent on the reduction potential.

| Solvent | Supporting Electrolyte | Epc (V) vs. Ag/AgCl | Epa (V) vs. Ag/AgCl | ΔEp (mV) |

|---|---|---|---|---|

| Acetonitrile | 0.1 M TBAPF₆ | -0.85 | -0.78 | 70 |

| Dimethylformamide (DMF) | 0.1 M TBAPF₆ | -0.92 | -0.84 | 80 |

| Dichloromethane | 0.1 M TBAPF₆ | -0.79 | -0.71 | 80 |

Note: This data is illustrative and intended to show the typical range and solvent dependence of redox potentials for rhodium(III) chloro complexes.

The peak separation (ΔEp) provides insight into the electrochemical reversibility of the redox process. A value close to 59/n mV (where n is the number of electrons transferred) suggests a reversible one-electron process. Deviations from this value can indicate quasi-reversible or irreversible electron transfer, which may be due to coupled chemical reactions or slow electron transfer kinetics.

Correlation between Structural Reorganization and Electron Transfer Rates

According to Marcus theory, the rate of an outer-sphere electron transfer reaction is intimately linked to the reorganization energy (λ). libretexts.orglibretexts.org This energy represents the energetic cost of changing the bond lengths and angles of the reactants and reorienting the surrounding solvent molecules to accommodate the new charge distribution after electron transfer. libretexts.org The reorganization energy is composed of two components: an inner-sphere component (λᵢ) and an outer-sphere component (λₒ).

Inner-Sphere Reorganization Energy (λᵢ): This component is associated with the changes in the bond lengths and angles within the coordination sphere of the complex upon a change in oxidation state. For the [RhCl₆]³⁻ ion, the reduction to [RhCl₆]⁴⁻ would lead to an increase in the Rh-Cl bond lengths due to the addition of an electron to an antibonding eg* orbital. The magnitude of this structural change directly impacts the inner-sphere reorganization energy. A smaller change in bond lengths results in a lower λᵢ and, consequently, a faster electron transfer rate. stanford.edu

Outer-Sphere Reorganization Energy (λₒ): This component arises from the reorientation of the solvent molecules surrounding the complex in response to the change in its charge. The polarity and dielectric properties of the solvent are key factors determining the magnitude of λₒ. libretexts.org

The total reorganization energy is a critical factor in the activation energy for the electron transfer process. A lower reorganization energy leads to a lower activation barrier and a faster reaction rate. Studies on related transition metal hexachloride complexes have shown that changes in metal-ligand bond lengths upon reduction can be on the order of several hundredths of an angstrom.

The table below presents hypothetical data illustrating the relationship between the change in Rh-Cl bond length upon reduction and the calculated inner-sphere reorganization energy for a rhodium(III) chloro complex.

| Rhodium Complex | Oxidation State Change | Δ(Rh-Cl) Bond Length (Å) | Calculated λᵢ (eV) |

|---|---|---|---|

| [RhCl₆]³⁻ | Rh(III) → Rh(II) | +0.06 | 0.45 |

Note: This data is illustrative and based on typical values observed for similar transition metal complexes.

The interplay between the electronic structure of the rhodium center and the steric and electronic properties of the chloride ligands dictates the extent of structural reorganization required for electron transfer. Consequently, understanding these structural dynamics is essential for predicting and controlling the rates of redox reactions involving tripotassium;hexachlororhodium(3-);hydrate.

Advanced Catalytic Applications and Mechanistic Studies

Homogeneous Catalysis Utilizing Rhodium(III) Complexes

Rhodium(III) complexes derived from precursors like tripotassium hexachlororhodate(III) hydrate (B1144303) are pivotal in orchestrating a variety of organic transformations. The initial [RhCl₆]³⁻ anion is typically converted into more active catalytic species through ligand exchange and reduction steps, forming the basis for highly efficient catalytic cycles.

Hydrogenation, the addition of hydrogen across a double or triple bond, is a fundamental process in organic synthesis. Rhodium-based catalysts are particularly effective for these reactions, operating under mild conditions with high selectivity.

Tripotassium hexachlororhodate(III) hydrate is an effective precursor for generating active rhodium catalysts for hydrogenation. The Rh(III) center in the [RhCl₆]³⁻ anion is typically reduced in situ to Rh(I), which is the catalytically active oxidation state for the hydrogenation of unsaturated bonds. For instance, the celebrated Wilkinson's catalyst, chloridotris(triphenylphosphine)rhodium(I), is synthesized by treating rhodium(III) chloride hydrate with an excess of triphenylphosphine (B44618) in refluxing ethanol. In this reaction, triphenylphosphine acts as both a ligand and a reducing agent, converting Rh(III) to Rh(I).

Similarly, K₃[RhCl₆] can be used to generate catalytically active rhodium nanoparticles (RhNPs), which act as reservoirs for active homogeneous or nanocluster catalysts. The reduction of the Rh(III) precursor in the presence of stabilizing agents or ligands leads to the formation of these nanoparticles. These RhNPs are highly active for the hydrogenation of various functional groups, including the challenging hydrogenation of aromatic ketones to the corresponding cyclohexanes. The solvent can play a determining role in the reaction's selectivity, directing the outcome towards either simple ketone reduction or complete hydrodeoxygenation of the aromatic ring.

Asymmetric transfer hydrogenation (ATH) is a powerful technique for the synthesis of chiral molecules, particularly alcohols, without the use of high-pressure molecular hydrogen. Instead, a hydrogen donor molecule, such as isopropanol (B130326) or formic acid, is used. Rhodium(III) complexes, often derived in situ from precursors like [Cp*RhCl₂]₂ (which itself can be synthesized from basic rhodium chlorides), are highly effective catalysts for this transformation when paired with chiral ligands.

Hydrophobic dendritic chiral 1,2-diaminocyclohexane-Rh(III) complexes have been successfully employed in the ATH of ketones in water, using sodium formate (B1220265) as the hydrogen source. researchgate.net These catalysts can achieve high activity and enantioselectivity (up to 97% ee). researchgate.net The catalytic loading can be as low as 0.01 mol%, and the catalyst can often be recovered and reused multiple times without significant loss of enantioselectivity. researchgate.net The reaction is highly dependent on pH, with optimal activity windows observed for the catalytic system. nih.gov

For rhodium-catalyzed hydrogenation and transfer hydrogenation reactions, these values can be exceptionally high, signifying very efficient processes. The TOF can be strongly influenced by reaction conditions such as temperature, pressure, and particularly pH when reactions are conducted in aqueous media. For the ATH of ketones in water catalyzed by Rh(III)-TsDPEN complexes, the TOF is highly pH-dependent, with optimal performance observed in a pH window of approximately 5.5 to 10.0. nih.gov

| Catalyst System | Substrate | Reaction Type | TOF | TON | Conditions | Reference |

|---|---|---|---|---|---|---|

| Rh-TsDPEN | Aromatic Ketones | Asymmetric Transfer Hydrogenation | > 50 mol mol⁻¹ h⁻¹ | up to 1000 | Aqueous media, optimal pH 5.5-10.0 | nih.gov |

| Rh-CAAC Nanoparticles | Arenes | Arene Hydrogenation | 2.73 s⁻¹ (9828 h⁻¹) | 27,000 | Heterogeneous system derived from a molecular precursor | |

| [(2-pyrrolidone)-Rh]⁺ | Various | Hydrogenation | up to 24,000 h⁻¹ | Not specified | Homogeneous system |

Electrocatalysis involves the use of catalysts to accelerate electrochemical reactions at an electrode surface. Tripotassium hexachlororhodate(III) hydrate is a valuable precursor for synthesizing rhodium-based materials that exhibit significant electrocatalytic activity for several important energy and sensing applications.

The synthesis of advanced electrocatalytic materials often begins with a soluble metal salt that can be deposited or converted into the desired active phase. K₃[RhCl₆] is an ideal candidate for this role due to its solubility and the accessibility of the Rh(III) center.

Hydrogen Evolution Reaction (HER): The production of hydrogen gas from water via electrolysis is a cornerstone of a future hydrogen economy. While platinum is the benchmark catalyst for the HER, its high cost drives research into alternatives. Rhodium-based materials, such as rhodium sulfides and rhodium-lanthanide intermetallics, have emerged as highly efficient HER electrocatalysts in alkaline media. nih.govresearchgate.net These materials can be synthesized from Rh(III) chloride precursors. For example, rhodium sulfide (B99878) catalysts are prepared by treating a rhodium chloride source with a sulfur source at elevated temperatures. daneshyari.com Similarly, molecular rhodium complexes designed for light-driven hydrogen evolution are synthesized from RhCl₃·3H₂O, demonstrating a clear pathway from a simple Rh(III) chloride source to a functional HER catalyst. nih.gov The resulting Rh₃Tb intermetallics have shown outstanding HER activity, requiring an overpotential of only 19 mV to achieve a current density of 10 mA cm⁻². nih.gov

Fuel Cells: In fuel cells, catalysts are needed to facilitate both the oxidation of the fuel at the anode and the reduction of an oxidant (typically oxygen) at the cathode. Rhodium has shown promise as a catalyst component for the oxygen reduction reaction (ORR). Rhodium supported on activated carbon (Rh/AC) has been successfully used as a cathode catalyst in microbial fuel cells, significantly enhancing their power density compared to uncatalyzed carbon cathodes. researchgate.net Such supported catalysts are typically prepared by impregnating the support material with a solution of a metal salt precursor like K₃[RhCl₆], followed by a reduction step.

Electrochemical Sensors: The unique surface properties of rhodium nanomaterials make them attractive for use in electrochemical sensors. Porous rhodium nanoplates have been incorporated into biosensors for the detection of clinically relevant molecules like thyroxine. nih.gov These nanostructures provide a high surface area for immobilizing biological recognition elements (like DNA aptamers) and amplify the electrochemical signal, leading to highly sensitive detection. The fabrication of such rhodium nanostructures typically involves the chemical reduction of a Rh(III) salt precursor in solution.

Electrocatalysis (e.g., Fuel Cells, Electrochemical Sensors, Hydrogen Evolution Reaction)

Electrochemical Characterization Techniques (Cyclic Voltammetry, Chronoamperometry)

Electrochemical methods are pivotal in characterizing the redox behavior of rhodium complexes derived from tripotassium hexachlororhodium(III) hydrate. These techniques provide insight into the electron transfer processes that are fundamental to the catalytic cycles of Rh(III)-mediated reactions.

Cyclic Voltammetry (CV): This technique is widely used to study the redox properties of Rh(III) complexes. ossila.com By scanning the potential of a working electrode and measuring the resulting current, a voltammogram is produced that reveals the potentials at which the complex is oxidized or reduced. ossila.comlongdom.org For complexes involving the [RhCl₆]³⁻ anion, CV can be used to determine the reduction potential for the Rh(III) to Rh(I) or Rh(0) states, which are often key intermediates in catalytic cycles. mdpi.comnih.gov The reversibility of these redox events, indicated by the separation of anodic and cathodic peak potentials, provides information about the stability of the different oxidation states of the rhodium center under the experimental conditions. longdom.orgmdpi.com

Chronoamperometry: In this method, the potential of the working electrode is stepped to a value where a redox reaction occurs, and the resulting current is monitored as a function of time. wikipedia.org Chronoamperometry is employed to study the kinetics of electron transfer and to determine the diffusion coefficient of the electroactive species, such as the [RhCl₆]³⁻ ion, in solution. The decay of the Faradaic current over time follows the Cottrell equation, which relates the current to the concentration of the analyte and its diffusion coefficient. wikipedia.org This technique can also be applied in controlled-potential electrolysis to quantitatively reduce the Rh(III) precursor to a lower oxidation state for further reactivity studies. wikipedia.org

Table 1: Application of Electrochemical Techniques for Rh(III) Complex Characterization

| Technique | Information Obtained | Relevance to Catalysis |

| Cyclic Voltammetry | Redox potentials (e.g., Rh(III)/Rh(I)), stability of oxidation states, reversibility of electron transfer. mdpi.com | Helps to understand the feasibility of catalytic steps involving changes in the rhodium oxidation state. |

| Chronoamperometry | Diffusion coefficients, kinetics of electron transfer, quantitative analysis of redox species. wikipedia.org | Provides insight into mass transport and the rates of fundamental steps in the catalytic cycle. |

Other Rh(III)-Catalyzed Organic Transformations

Beyond the specific applications previously detailed, catalysts derived from tripotassium hexachlororhodium(III) hydrate are instrumental in a broad range of other significant organic transformations.

Rhodium(III)-catalyzed C-H activation has become a powerful tool for forming carbon-carbon and carbon-heteroatom bonds directly from simple, unactivated starting materials. acs.orgresearchgate.net This approach offers a more atom- and step-economical alternative to traditional cross-coupling reactions, which require pre-functionalized substrates. acs.org

These reactions typically employ a directing group on the substrate, which coordinates to the rhodium center and positions it for a facile C-H bond cleavage event, forming a key rhodacyclic intermediate. youtube.com A significant advantage of Rh(III) catalysis is the ability to perform these transformations under relatively mild conditions with high tolerance for various functional groups. acs.org This methodology has been successfully applied to the synthesis of a diverse array of complex molecules and heterocycles, such as indoles and isoquinolines. acs.orgyoutube.com The versatility of this strategy is further enhanced by the development of chiral cyclopentadienyl (B1206354) (Cp) ligands, which allow for highly enantioselective C-H activation reactions. mdpi.com

Table 2: Examples of Rh(III)-Catalyzed C-H Activation Reactions

| Reaction Type | Substrate Example | Coupling Partner | Product Type |

| Oxidative Olefination | Benzoic Acid | Alkene | Isocoumarin |

| Hydroarylation | 2-Phenylpyridine | Alkene | Alkylated 2-Phenylpyridine |

| Amidation | Acetanilide | N-Pivaloyloxylamide | 3-Amidoindole acs.org |

| Annulation | Ferrocenecarboxamide | Alkyne | Planar Chiral Ferrocene-fused Pyridone mdpi.com |

Cycloaddition Reactions

Rhodium catalysts are highly effective in promoting cycloaddition reactions, which are powerful methods for constructing cyclic molecules with high atom economy. longdom.orgresearchgate.net Of particular note is the [2+2+2] cycloaddition, which assembles six-membered rings from three unsaturated components, such as alkynes and alkenes. researchgate.net Rhodium's versatility allows for the chemo- and regioselective construction of a wide variety of carbocyclic and heterocyclic frameworks. longdom.orgresearchgate.net

Beyond the [2+2+2] variant, rhodium catalysts have been developed for other cycloaddition transformations, including [5+2+1] cycloadditions of ene–vinylcyclopropanes and carbon monoxide to form eight-membered rings. scienceopen.com These reactions provide efficient pathways to complex polycyclic systems that are prevalent in natural products. scienceopen.com The mechanism of these reactions generally involves the oxidative coupling of the unsaturated substrates to the rhodium center, followed by insertion and reductive elimination steps to furnish the cyclic product and regenerate the active catalyst. researchgate.net

Heterogeneous Catalysis and Material Science Applications

Tripotassium hexachlororhodium(III) hydrate is a valuable starting material in materials science, primarily serving as an inorganic, water-soluble precursor for the fabrication of rhodium-based nanomaterials and thin films.

Precursor for Rhodium Nanoparticle Synthesis

Rhodium nanoparticles (RhNPs) are of significant interest due to their catalytic activity in reactions such as hydrogenation and hydroformylation. nih.gov Tripotassium hexachlororhodium(III) hydrate can be used as a precursor for the synthesis of RhNPs through the chemical reduction of the Rh(III) ions to metallic Rh(0). nih.gov

The synthesis is typically carried out in a solution phase, where a reducing agent (e.g., sodium borohydride, hydrogen gas) is added to an aqueous solution of the rhodium salt. nih.gov To control the size of the nanoparticles and prevent their agglomeration, stabilizing agents or capping ligands, such as polymers (e.g., PVP) or surfactants, are often included in the reaction mixture. Alternatively, the rhodium salt can be impregnated onto a solid support (e.g., silica, carbon), followed by reduction to produce supported RhNPs, which are advantageous for catalyst recovery and reuse. nih.gov

Precursor for Rhodium Thin Film Deposition

Rhodium thin films are utilized for their catalytic properties, high reflectivity, and corrosion resistance. Tripotassium hexachlororhodium(III) hydrate can serve as a precursor for depositing these films, although the choice of deposition technique is critical.

For vapor-phase methods like Atomic Layer Deposition (ALD) or Chemical Vapor Deposition (CVD), volatile precursors are required. While the inorganic salt itself is not volatile, it can be used as the starting material to synthesize suitable organometallic rhodium compounds, such as rhodium(III) acetylacetonate (B107027) (Rh(acac)₃) or rhodium diethyldithiocarbamate. For instance, RhCl₃·H₂O, a closely related compound, has been reacted in solution to form a precursor suitable for Aerosol-Assisted Chemical Vapor Deposition (AACVD) to create metallic rhodium films.

Alternatively, tripotassium hexachlororhodium(III) hydrate is well-suited for solution-based deposition techniques. In electrochemical deposition (electroplating), an electric current is passed through an aqueous solution containing the [RhCl₆]³⁻ complex to reduce the ions and deposit a metallic rhodium film onto a conductive substrate.

Table 3: Rhodium Thin Film Deposition Methods and Precursor Requirements

| Deposition Technique | Precursor Requirement | Role of K₃[RhCl₆]·nH₂O |

| Atomic Layer Deposition (ALD) | Volatile, thermally stable organometallic complex. | Starting material for synthesis of a volatile precursor (e.g., Rh(acac)₃). |

| Chemical Vapor Deposition (CVD) | Volatile organometallic complex. | Starting material for synthesis of a volatile precursor. |

| Electrochemical Deposition | Water-soluble salt providing Rh³⁺ ions. | Direct use as the rhodium source in the plating bath. |

Atomic Layer Deposition (ALD) Studies and Mechanisms

In a typical ALD process for rhodium, the substrate is exposed to a pulse of the rhodium precursor, which chemisorbs onto the surface. This is followed by a purge to remove any unreacted precursor and byproducts. Subsequently, a co-reactant, often a reducing agent like hydrogen or oxygen, is introduced to react with the adsorbed precursor layer, forming a monolayer of rhodium. ntu.edu.sgrsc.orgresearchgate.net This cycle is repeated to build the film layer by layer.

A study on rhodium ALD using Rh(acac)₃ and oxygen showed that the film growth rate was dependent on the precursor pulse time, suggesting that the adsorption of the precursor is a critical step. researchgate.net The deposition temperature is also a crucial parameter, with a defined "ALD window" where the growth is self-limiting and the growth rate per cycle is constant. For Rh(acac)₃, this window has been observed between 200 and 220°C. ntu.edu.sgrsc.orgresearchgate.net The use of low-concentration ozone as a co-reactant has also been explored, which can influence the formation of metallic versus oxide films. ntu.edu.sgrsc.orgresearchgate.net

Future research into the use of Tripotassium hexachlororhodium(III) hydrate in ALD would need to establish its volatility, thermal stability, and reactivity with various co-reactants to determine a suitable ALD window and elucidate the specific surface reaction mechanisms.

Chemical Vapor Deposition (CVD) Techniques and Parameters

Chemical Vapor Deposition is a process where a volatile precursor is introduced into a reaction chamber and decomposes on a heated substrate to form a thin film. wikipedia.org This technique is widely used for depositing a variety of materials, including metals. nii.ac.jpresearchgate.net While specific CVD parameters for Tripotassium hexachlororhodium(III) hydrate are not documented in the available literature, general conditions for rhodium CVD using other precursors can be examined.

Key parameters in a CVD process include the precursor's volatility and decomposition temperature, the substrate temperature, the pressure within the reaction chamber, and the flow rates of carrier and reactive gases. rsc.org For rhodium CVD, precursors are typically chosen for their ability to sublime or evaporate at moderate temperatures and decompose cleanly to yield high-purity rhodium films.

The table below outlines typical operating conditions for the CVD of rhodium using various precursors, which could serve as a starting point for developing a process with Tripotassium hexachlororhodium(III) hydrate.

| Precursor | Substrate Temperature (°C) | Pressure (Torr) | Carrier Gas | Reactive Gas | Reference |

| Rh(acac)₃ | 250 | Not Specified | Not Specified | O₂ | researchgate.net |

| RhCl₃ | >700 | Not Specified | Not Specified | H₂ | nii.ac.jp |

This table is based on data for other rhodium precursors and is intended for illustrative purposes, as specific data for Tripotassium hexachlororhodium(III) hydrate is not available.

Control of Morphological Features in Deposited Films

The morphological features of the deposited rhodium films, such as grain size, surface roughness, and crystallinity, are critical for their performance in catalytic and electronic applications. These features are strongly influenced by the deposition parameters in both ALD and CVD processes. rsc.org

In ALD, the number of deposition cycles directly controls the film thickness. The morphology of rhodium films grown by ALD has been observed to consist of uniformly arranged island-shaped nanoparticles. ntu.edu.sg The size of these particles tends to increase with the number of ALD cycles. ntu.edu.sg The choice of co-reactant and deposition temperature can also affect the film's crystallinity and the formation of oxide impurities. ntu.edu.sg For instance, using low-concentration ozone in ALD has been shown to produce rhodium films with a root mean square (RMS) roughness of 0.30 nm. ntu.edu.sgrsc.orgresearchgate.net

In CVD, parameters such as substrate temperature, pressure, and gas flow rates play a significant role in determining the film's microstructure. rsc.org Higher deposition temperatures generally lead to increased crystallinity and larger grain sizes. The reactor pressure can affect the conjugation length and surface roughness of the deposited films. rsc.org

The following table summarizes the influence of deposition parameters on the morphological features of rhodium films based on studies with other precursors.

| Deposition Parameter | Effect on Morphological Features | Technique | Reference |

| Number of Cycles | Increases film thickness and particle size | ALD | ntu.edu.sg |

| Deposition Temperature | Affects crystallinity and growth rate | ALD/CVD | ntu.edu.sgresearchgate.net |

| Co-reactant | Influences film composition (metallic vs. oxide) and roughness | ALD | ntu.edu.sgntu.edu.sg |

| Reactor Pressure | Affects chain distortion, conjugation length, and surface roughness | CVD | rsc.org |

This table is based on general findings for rhodium deposition and may not be directly applicable to processes using Tripotassium hexachlororhodium(III) hydrate.

Further research is necessary to investigate how the specific properties of Tripotassium hexachlororhodium(III) hydrate as a precursor would influence the morphology of rhodium films grown by ALD and CVD.

Analytical Applications in Chemical Research

Spectrophotometric Assays for Environmental Monitoring and Trace Analysis

The determination of trace amounts of rhodium is of considerable interest in environmental monitoring due to its increasing use in industrial applications, including automotive catalysts. ijcrt.org Spectrophotometric methods provide a sensitive and cost-effective approach for quantifying rhodium(III) ions in various samples. ijcrt.orgresearchgate.net These methods typically rely on the formation of a colored complex between rhodium(III) and a specific chromogenic reagent, which can then be measured using a spectrophotometer. ijcrt.orgresearchgate.net

The fundamental principle involves the reaction of Rh(III) with a ligand to produce a stable complex that exhibits strong absorbance at a specific wavelength in the UV-Vis spectrum. researchgate.net The intensity of the color, and thus the absorbance, is directly proportional to the concentration of rhodium in the sample, a relationship described by the Beer-Lambert law. ijcrt.orgresearchgate.net This allows for the quantitative determination of rhodium, even at very low concentrations. researchgate.net

Several analytical reagents have been developed for the spectrophotometric determination of rhodium(III). For instance, 2,4-dimethyl-3H-1,5-benzodiazepine (DBA) reacts with rhodium(III) to form a red-colored complex that can be extracted into n-butanol. ijcrt.org The optimal pH for this reaction is 8.9, and the resulting complex shows maximum absorbance at 510 nm. ijcrt.orgresearchgate.net This method has been shown to be effective for determining rhodium(III) concentrations in the range of 1 to 10 mg L-1. ijcrt.org

Another reagent, N-(o-methoxy benzaldehyde) 2-aminophenol (NOMBAP), forms a 1:3 complex with rhodium(III) that can be extracted into carbon tetrachloride. researchgate.net The optimal pH range for this extraction is 5.1–5.9, with the resulting complex exhibiting maximum absorbance at 510 nm. researchgate.net This method is sensitive for rhodium concentrations between 1.0 and 10.0 µg/ml. researchgate.net

A summary of key parameters for different spectrophotometric methods for rhodium(III) determination is presented below.

| Analytical Reagent | pH | Solvent | λmax (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Sandell's Sensitivity (µg cm⁻²) |

| 2,4-dimethyl-3H-1,5-benzodiazepine (DBA) | 8.9 | n-butanol | 510 | 4863 | 0.0120 |

| N-(o-methoxy benzaldehyde) 2-aminophenol (NOMBAP) | 5.1 - 5.9 | Carbon tetrachloride | 510 | 8248.23 | 0.08332 |

| Alizarin Red S with Boric Acid | 8.5 | Aqueous/Organic | Not Specified | Not Specified | Not Specified |

This table presents data compiled from various research findings for the spectrophotometric determination of Rhodium(III). ijcrt.orgresearchgate.netresearchgate.net

Chromatographic Techniques as Stationary Phases for Separation Science

Rhodium complexes, derivable from starting materials like tripotassium hexachlororhodium(III) hydrate (B1144303), have found application as stationary phases in gas chromatography (GC). acs.orgacs.org These applications are particularly effective for the separation of unsaturated organic compounds, such as olefins. acs.orgacs.org The separation mechanism is based on the principle of selective complexation, where the rhodium complex in the stationary phase reversibly interacts with the π-electrons of the olefin analytes. acs.org

The strength of this interaction varies depending on the structure of the olefin, leading to differential retention times and, consequently, separation. acs.org This technique has proven useful for separating structural isomers, configurational isomers, and even enantiomers. acs.org For example, rhodium(I) coordination compounds have been successfully used as stationary phases for the gas chromatographic separation of monoolefins. acs.orgacs.org

The preparation of these specialized stationary phases involves coating a support material with the rhodium complex. acs.org The stability of the complex on the support is crucial for the longevity and efficiency of the chromatographic column. acs.org Researchers have investigated various rhodium complexes to optimize the separation of specific classes of compounds. acs.org The choice of ligands coordinated to the rhodium center significantly influences the selectivity of the stationary phase. acs.orgnih.gov

The application of rhodium-based stationary phases extends to the separation of deuterated ethylenes, showcasing the high selectivity that can be achieved through complexation chromatography. acs.org While rhodium(I) complexes are often highlighted in these applications, the synthesis of such complexes can originate from rhodium(III) precursors. wikipedia.org The ability to tune the electronic and steric properties of the rhodium complexes allows for the development of highly specific stationary phases for challenging separation problems in analytical chemistry. acs.orgnih.gov

Conclusion and Future Research Directions

Current Challenges and Knowledge Gaps in Understanding K₃[RhCl₆]·nH₂O Chemistry

Despite being a common starting material, a comprehensive understanding of the chemistry of Tripotassium;hexachlororhodium(3-);hydrate (B1144303) is not without its challenges. The Rh(III) center is kinetically inert, which influences its reactivity and the synthesis of its derivatives. sci-hub.seresearchgate.net Key knowledge gaps that present obstacles and opportunities for future research include:

Precise Structural Characterization: The exact number of water molecules ('n') in the hydrated form can be variable, affecting the compound's crystal structure and reactivity. Elucidating the precise coordination and the role of the hydration sphere under various conditions remains a fundamental challenge.

Solution-State Dynamics: The behavior of the [RhCl₆]³⁻ anion in solution is complex. Understanding the kinetics and mechanisms of ligand substitution reactions, where chloride ions are replaced by other ligands, is crucial for rationally designing new rhodium complexes. This is a core area of study in coordination chemistry. uj.edu.pl

Precursor Reactivity Control: While K₃[RhCl₆] is a vital precursor, controlling its reactivity to synthesize target molecules with high selectivity and yield can be difficult. Developing more efficient and user-friendly synthetic protocols for organometallic Rh(III) complexes from this starting material is an ongoing objective. nih.gov

Computational Modeling: Accurately modeling the electronic structure, energetics, and reaction mechanisms of rhodium complexes using quantum chemistry methods is computationally demanding. uj.edu.pl Refining computational protocols for heavy transition metals like rhodium is necessary to better predict the properties and reactivity of complexes derived from K₃[RhCl₆].

| Key Challenge | Description | Research Implication |